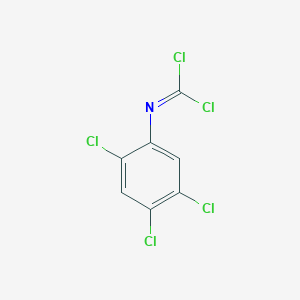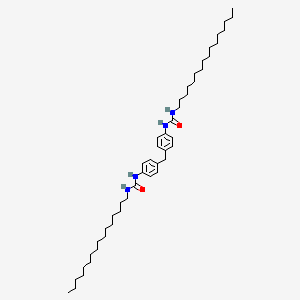
2-Cyclopenten-1-one, 2,3,4,5-tetraphenyl-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopenten-1-one, 2,3,4,5-tetraphenyl-, trans- is a chemical compound with the molecular formula C29H20O. It is also known as tetraphenylcyclopentadienone. This compound is characterized by its unique structure, which includes a cyclopentenone ring substituted with four phenyl groups. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2,3,4,5-tetraphenyl-, trans- typically involves the reaction of diphenylacetylene with benzil in the presence of a base. The reaction proceeds through a [4+2] cycloaddition mechanism, forming the cyclopentenone ring with the four phenyl substituents. The reaction conditions often include the use of a solvent such as toluene and a base like potassium hydroxide. The reaction mixture is heated to reflux to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopenten-1-one, 2,3,4,5-tetraphenyl-, trans- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol ring.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of tetraphenylquinone.
Reduction: Formation of tetraphenylcyclopentanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
Aplicaciones Científicas De Investigación
2-Cyclopenten-1-one, 2,3,4,5-tetraphenyl-, trans- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-Cyclopenten-1-one, 2,3,4,5-tetraphenyl-, trans- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phenyl groups contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopenten-1-one: A simpler analog without the phenyl substituents.
2,3,4,5-Tetraphenylcyclopentadienone: A related compound with a similar structure but different reactivity.
Tetraphenylcyclopentadienylidene: Another related compound used in organic synthesis.
Uniqueness
2-Cyclopenten-1-one, 2,3,4,5-tetraphenyl-, trans- is unique due to its combination of a cyclopentenone ring and four phenyl groups, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.
Propiedades
Número CAS |
6177-94-2 |
|---|---|
Fórmula molecular |
C29H22O |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
(4R,5R)-2,3,4,5-tetraphenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C29H22O/c30-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(29)24-19-11-4-12-20-24/h1-20,25,27H/t25-,27+/m1/s1 |
Clave InChI |
OYJPHCIJQKVSSN-VPUSJEBWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H]2[C@@H](C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C2C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


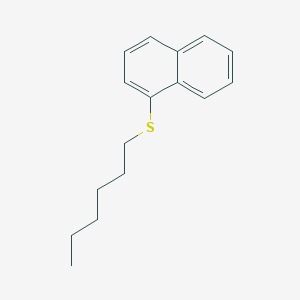
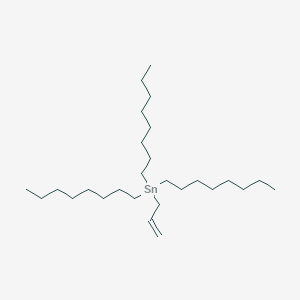
![n-[4-(Dimethylamino)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14742063.png)
![2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethyl N-butylcarbamate](/img/structure/B14742070.png)
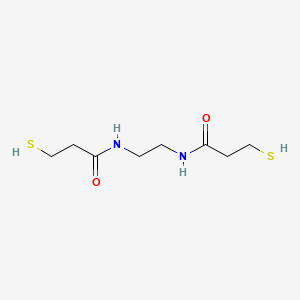
![4,4'-[1,4-Phenylenebis(methylene)]dianiline](/img/structure/B14742079.png)
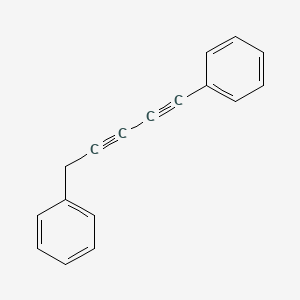
![1-(2,4-Dinitrophenyl)-2-[(2-fluorophenyl)(naphthalen-2-yl)methylidene]hydrazine](/img/structure/B14742085.png)

![ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate](/img/structure/B14742097.png)
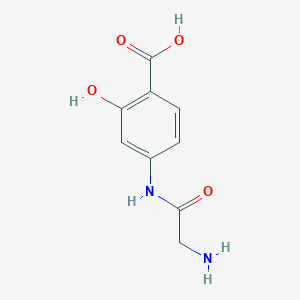
![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide;phosphoric acid](/img/structure/B14742123.png)
